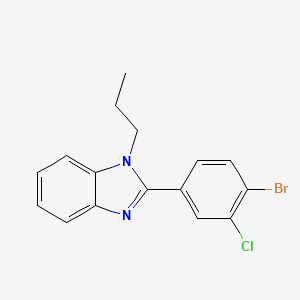
2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole is a synthetic organic compound characterized by the presence of a benzimidazole ring substituted with a 4-bromo-3-chlorophenyl group and a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 4-Bromo-3-chlorophenyl Group: The 4-bromo-3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring substituted with bromine and chlorine.
Attachment of the Propyl Chain: The propyl chain can be introduced through alkylation reactions, where the benzimidazole nitrogen is alkylated using a propyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to remove halogen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic ring can facilitate binding to hydrophobic pockets within proteins, while the benzimidazole core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-chlorophenylboronic acid: This compound shares the 4-bromo-3-chlorophenyl group but differs in its functional groups and overall structure.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group but has a thiazole ring instead of a benzimidazole ring.
Uniqueness
2-(4-Bromo-3-chloro-phenyl)-1-propyl-1H-benzoimidazole is unique due to its specific combination of a benzimidazole core with a 4-bromo-3-chlorophenyl group and a propyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C16H14BrClN2 |
|---|---|
Molekulargewicht |
349.65 g/mol |
IUPAC-Name |
2-(4-bromo-3-chlorophenyl)-1-propylbenzimidazole |
InChI |
InChI=1S/C16H14BrClN2/c1-2-9-20-15-6-4-3-5-14(15)19-16(20)11-7-8-12(17)13(18)10-11/h3-8,10H,2,9H2,1H3 |
InChI-Schlüssel |
RSMVMJIQZCCMQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B13928574.png)
![1-(2,3-dihydro-2,2-dimethyl-1,4-dioxino[2,3-b]pyridin-7-yl)Ethanone](/img/structure/B13928581.png)
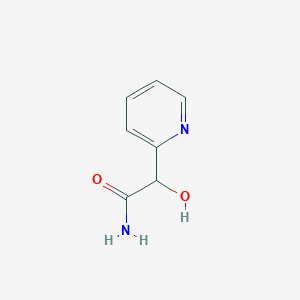
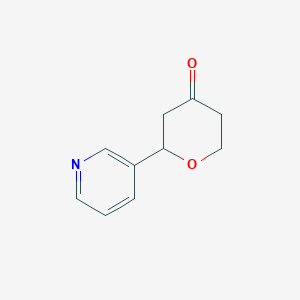
![Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate](/img/structure/B13928585.png)
![3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl](/img/structure/B13928596.png)
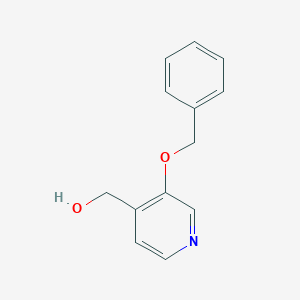

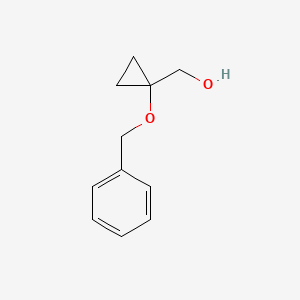
![Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B13928627.png)

